1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione
CAS No.: 339103-80-9
Cat. No.: VC7185198
Molecular Formula: C10H6Cl2N2O4
Molecular Weight: 289.07
* For research use only. Not for human or veterinary use.
![1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione - 339103-80-9](/images/structure/VC7185198.png)
Specification
CAS No. | 339103-80-9 |
---|---|
Molecular Formula | C10H6Cl2N2O4 |
Molecular Weight | 289.07 |
IUPAC Name | 1-[(2,4-dichlorophenyl)methoxy]imidazolidine-2,4,5-trione |
Standard InChI | InChI=1S/C10H6Cl2N2O4/c11-6-2-1-5(7(12)3-6)4-18-14-9(16)8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Standard InChI Key | FKBDDFHCHKTMLN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)CON2C(=O)C(=O)NC2=O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 1-[(2,4-dichlorophenyl)methoxy]imidazolidine-2,4,5-trione reflects its core imidazolidine-trione scaffold substituted at the 1-position with a (2,4-dichlorophenyl)methoxy group. Its molecular formula is C₁₀H₅Cl₂N₂O₄, yielding a molecular weight of 290.06 g/mol (calculated from atomic masses). This distinguishes it from close analogs such as 1-[(2,6-dichlorophenyl)methoxy]imidazolidine-2,4,5-trione (PubChem CID 4313670), which shares the same trione backbone but differs in chlorine substitution patterns .
Structural Depiction and Stereoelectronic Features
The compound’s structure comprises a planar imidazolidine ring fused with three ketone groups (2,4,5-trione) and a (2,4-dichlorophenyl)methoxy substituent. The dichlorophenyl group introduces steric bulk and electronic effects due to chlorine’s electronegativity, which may influence reactivity and intermolecular interactions. Computational models of analogous structures suggest that the ortho and para chlorine atoms create a electron-deficient aromatic system, potentially enhancing binding affinity in biological targets .
Table 1: Comparative Structural Data for Imidazolidine-trione Derivatives
Synthetic Methodologies
Key Reaction Pathways
While no explicit synthesis for the 2,4-dichloro derivative is documented, routes to analogous compounds involve:
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Nucleophilic Substitution: Reacting imidazolidine-2,4,5-trione with (2,4-dichlorophenyl)methyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the methoxy group .
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Cyclocondensation: Combining urea derivatives with dichlorophenyl-containing aldehydes under acidic conditions, though this method risks regioisomer formation .
Purification and Characterization
Hypothetical purification would likely employ recrystallization from ethanol/water mixtures, given the low polarity of chlorinated aromatics. Characterization via ¹H/¹³C NMR would resolve the dichlorophenyl protons (δ 7.2–7.5 ppm) and imidazolidine carbonyl carbons (δ 170–180 ppm). High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 289.9984 [M+H]⁺ .
Physicochemical Properties
Solubility and Stability
The compound is predicted to exhibit low aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic dichlorophenyl group. Stability studies on analogs suggest susceptibility to hydrolytic degradation under alkaline conditions, with the trione moiety undergoing ring-opening reactions .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorptions at ~1770 cm⁻¹ (C=O stretching) and ~750 cm⁻¹ (C-Cl bending) .
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UV-Vis: λₘₐₓ ≈ 280 nm (π→π* transitions in the aromatic system).
Pharmacological and Industrial Applications
Materials Science Applications
The rigid trione scaffold could serve as a building block for high-performance polymers. Chlorine atoms may improve flame retardancy or thermal stability, as seen in halogenated polyimides .
Analytical and Regulatory Challenges
Detection Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for trace analysis. Reverse-phase C18 columns would separate it from structurally related impurities .
Regulatory Status
As a novel chemical entity, it remains unregulated. Future studies must address ecotoxicological impacts under frameworks like REACH or TSCA.
Future Research Directions
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Synthetic Optimization: Develop regioselective methods to avoid 2,6-dichloro byproducts.
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Biological Screening: Evaluate in vitro antimicrobial and anticancer activity.
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Computational Modeling: Predict metabolic pathways using QSAR models.
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